molecular formula C24H28N4O2 B3009804 5-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775410-24-6

5-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B3009804
CAS RN: 1775410-24-6
M. Wt: 404.514
InChI Key: SMLHTGQLUXWOPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of novel 1,2,4-triazole derivatives has been a subject of interest due to their potential biological activities. In the first paper, a series of 3-alkyl(aryl)-4-[4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one compounds were synthesized through reactions involving 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones and 4-(4-methylbenzoxy)benzaldehyde . Similarly, other studies have reported the synthesis of various 1,2,4-triazole derivatives with different substituents, aiming to explore their antimicrobial and pharmacological properties . These syntheses typically involve multi-step reactions, starting from different hydrazides, esters, or amines, and employing various cyclization, aminomethylation, and click chemistry techniques to introduce the desired functional groups.

Molecular Structure Analysis

The molecular structures of the synthesized 1,2,4-triazole derivatives were characterized using spectroscopic methods such as IR, 1H NMR, 13C NMR, UV, and mass spectrometry. These techniques provided detailed information about the molecular frameworks and the nature of the substituents attached to the triazole core . The structural elucidation is crucial for understanding the relationship between the molecular structure and the observed biological activities.

Chemical Reactions Analysis

The chemical reactivity of the synthesized 1,2,4-triazole derivatives was explored through various biological assays. For instance, the compounds were tested for their in vitro antioxidant activities, including reducing power, free radical scavenging, and metal chelating activity . Additionally, the antimicrobial activities of the compounds were evaluated against a range of bacterial and fungal species, revealing significant biological activity for some of the synthesized molecules . These studies highlight the potential of 1,2,4-triazole derivatives to participate in chemical reactions relevant to biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized 1,2,4-triazole derivatives, such as lipophilicity, were investigated using techniques like HPLC . Potentiometric titrations in non-aqueous solvents were also performed to determine pKa values and half-neutralization potential values, providing insights into the acid-base properties of the compounds . The thermal degradation kinetics of the compounds were studied using methods like the Coats–Redfern and Horowitz–Metzger methods, which are important for understanding the stability and decomposition patterns of these molecules . Additionally, the antimicrobial activity assays also contribute to the understanding of the chemical properties, as they reflect how the compounds interact with biological targets .

Scientific Research Applications

Molecular Docking Studies and EGFR Inhibition

A study investigated the anti-cancer properties of compounds similar to the one , focusing on their interaction with epidermal growth factor receptor (EGFR). The most active compound showed potential anti-cancer activity, relevant for understanding the interactions of 5-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one in cancer research (Karayel, 2021).

Antimicrobial Activities

Some novel derivatives, closely related to the compound , were synthesized and found to possess good to moderate antimicrobial activities against various microorganisms. This finding is significant for exploring the potential of this compound in antimicrobial applications (Bektaş et al., 2007).

5-HT2 Antagonist Activity

Research on similar compounds has revealed significant 5-HT2 antagonist activity, which is important for understanding the neurological and psychopharmacological implications of compounds like this compound (Watanabe et al., 1992).

Primary Cytotoxicity Evaluation

A study evaluated the cytotoxicity of similar triazene derivatives, which could provide insights into the cytotoxic potential of this compound, especially in cancer research (Unsalan & Rollas, 2007).

properties

IUPAC Name

3-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c1-3-18-8-10-21(11-9-18)23(29)27-14-12-20(13-15-27)22-25-26-24(30)28(22)16-19-6-4-17(2)5-7-19/h4-11,20H,3,12-16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLHTGQLUXWOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NNC(=O)N3CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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